Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-
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Overview
Description
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an ethyl and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with N-ethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: Similar in structure but with a methyl group instead of an ethyl group.
N-Ethylacetamide: Lacks the pyridinylmethyl group.
N,N-Dimethylacetamide: Contains two methyl groups instead of an ethyl and pyridinylmethyl group.
Uniqueness
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- is unique due to the presence of both an ethyl group and a pyridinylmethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
58539-79-0 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-ethyl-N-[(2-methylpyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C11H16N2O/c1-4-13(10(3)14)8-11-6-5-7-12-9(11)2/h5-7H,4,8H2,1-3H3 |
InChI Key |
WHPNKVCWKLAKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(N=CC=C1)C)C(=O)C |
Origin of Product |
United States |
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